4,5,6-Trihydrobenz[de]anthracene
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Overview
Description
4,5,6-Trihydrobenz[de]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₄.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trihydrobenz[de]anthracene can be achieved through several methods, including:
Friedel-Crafts Cyclization: This method involves the cyclization of diarylmethanes using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Elbs Reaction: This reaction involves the cyclization of ortho-substituted diaryl ketones under basic conditions.
Metal-Catalyzed Reactions: Recent advances have shown that metal-catalyzed reactions with alkynes can be used to construct the anthracene framework.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trihydrobenz[de]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and reduced derivatives .
Scientific Research Applications
4,5,6-Trihydrobenz[de]anthracene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,5,6-Trihydrobenz[de]anthracene involves its interaction with various molecular targets and pathways. Its extended aromatic system allows it to participate in π-π interactions, which can influence its binding to biological macromolecules and its photophysical properties . The specific pathways involved may vary depending on the application and the environment in which the compound is used.
Comparison with Similar Compounds
4,5,6-Trihydrobenz[de]anthracene can be compared to other polycyclic aromatic hydrocarbons, such as:
Anthracene: Consists of three linearly fused benzene rings and is used in the production of dyes and as a scintillator.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds .
Properties
CAS No. |
112772-04-0 |
---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[a]phenalene |
InChI |
InChI=1S/C17H14/c1-2-9-15-13(5-1)11-14-8-3-6-12-7-4-10-16(15)17(12)14/h1-3,5-6,8-9,11H,4,7,10H2 |
InChI Key |
QUOCOXKLVRYLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=CC4=CC=CC=C4C(=C23)C1 |
Origin of Product |
United States |
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